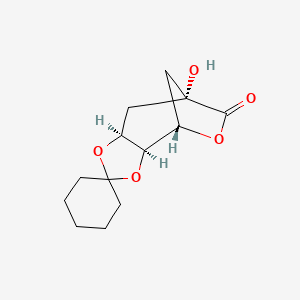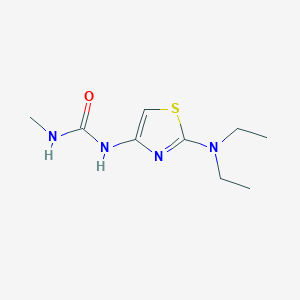
N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine is an organic compound with the molecular formula C8H18N2 It is a tertiary amine that features a pyrrolidine ring attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the reaction of pyrrolidine with N,N-dimethylaminoethyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines such as N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine transporters and receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with biological targets such as amine transporters and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various physiological processes, including neurotransmission and signal transduction pathways.
Comparación Con Compuestos Similares
- N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine
- N,N-Dimethyl-2-(pyrrolidin-3-yl)ethan-1-amine
- 2-(pyrrolidin-1-yl)ethan-1-amine
Comparison: N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to the specific positioning of the pyrrolidine ring and the dimethylamino group. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from its analogs. For example, the position of the pyrrolidine ring can affect the compound’s binding affinity to receptors and its overall pharmacological profile.
Propiedades
Número CAS |
19155-00-1 |
|---|---|
Fórmula molecular |
C8H18N2 |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C8H18N2/c1-9(2)7-8-10-5-3-4-6-10/h3-8H2,1-2H3 |
Clave InChI |
QIWOPTPFRIJINT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


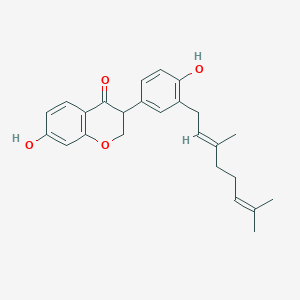

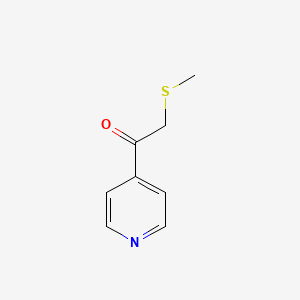
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
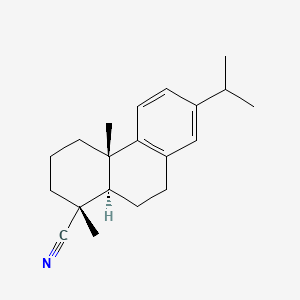
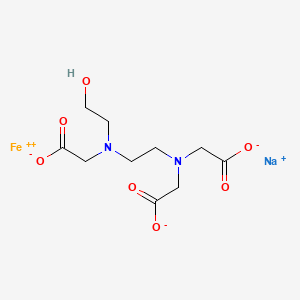
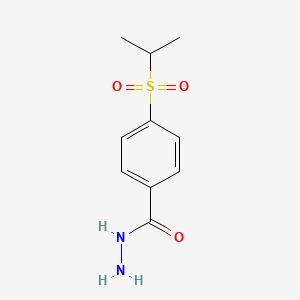

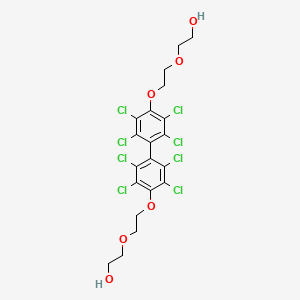
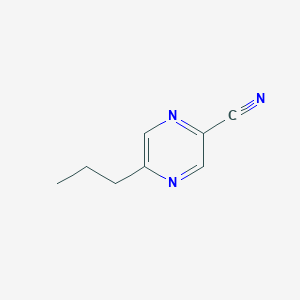

![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
